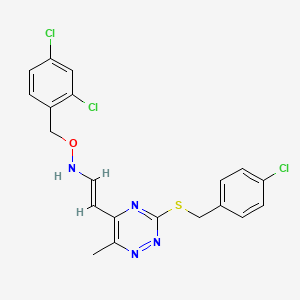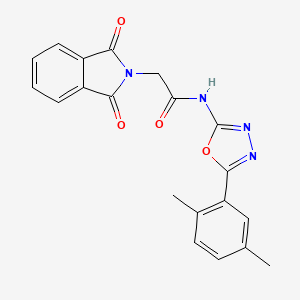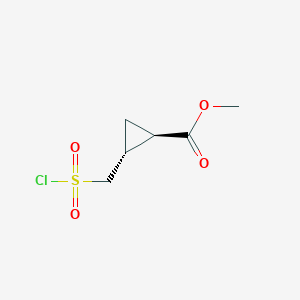
Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate, also known as MCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCC is a cyclopropane derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate is not well understood, but it is believed to act as an alkylating agent, reacting with various nucleophiles such as DNA, proteins, and enzymes. Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate has also been shown to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases.
Biochemical and Physiological Effects
Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate has been shown to have various biochemical and physiological effects, including antitumor, antiviral, and antibacterial activities. Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate has also been shown to inhibit the replication of various viruses, including HIV-1, herpes simplex virus, and influenza virus. Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate has also been shown to exhibit antibacterial activity against various gram-positive and gram-negative bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate can be easily synthesized using different methods and can be stored for long periods without significant degradation. Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate can also be used as a building block for the synthesis of various compounds with potential applications in medicinal chemistry and organic synthesis. However, Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate has some limitations, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
For the study of Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate include the development of new methods for its synthesis, the investigation of its mechanism of action, and the exploration of its potential applications in various fields.
Méthodes De Synthèse
Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate can be synthesized using different methods, including the reaction of cyclopropane carboxylic acid with chlorosulfonylmethyl chloride in the presence of a base. The reaction yields Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate as the product, which can be purified using various techniques such as column chromatography. Other methods of synthesis include the reaction of cyclopropane carboxylic acid with thionyl chloride followed by the reaction with chloromethylsulfenyl chloride.
Applications De Recherche Scientifique
Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate has been used as a building block for the synthesis of various compounds with potential therapeutic applications. Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate has also been used as a reagent in organic synthesis for the preparation of various cyclopropane derivatives. In materials science, Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate has been used as a precursor for the preparation of metal-organic frameworks.
Propriétés
IUPAC Name |
methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO4S/c1-11-6(8)5-2-4(5)3-12(7,9)10/h4-5H,2-3H2,1H3/t4-,5+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWRGMHUZCLABJ-CRCLSJGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1CS(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]1CS(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

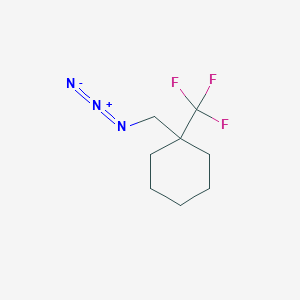
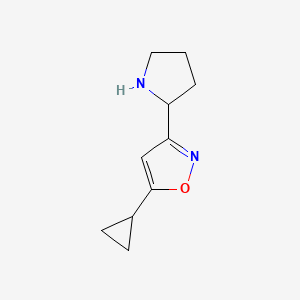
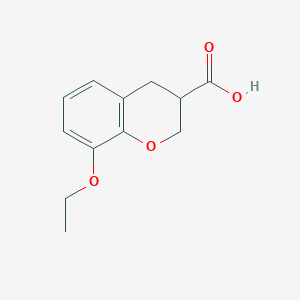
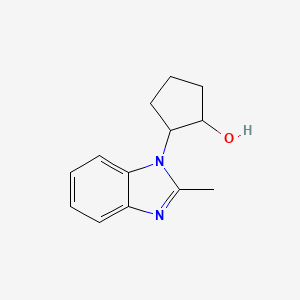
![4-{[(2-Methylcyclopropyl)carbonyl]amino}benzoic acid](/img/structure/B2394367.png)
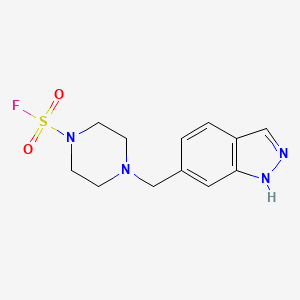
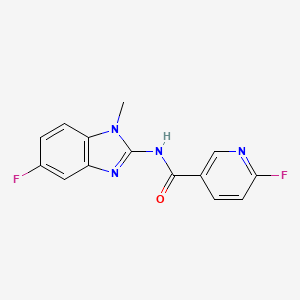
![1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-2-carboxylic acid](/img/structure/B2394372.png)
![2-[1-(1H-Imidazol-5-ylsulfonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2394373.png)
![(4-morpholinophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2394374.png)
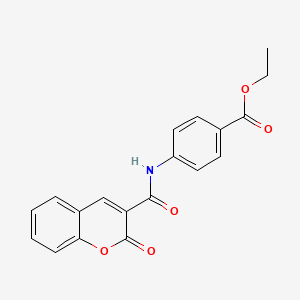
![Methyl 1-[({5-formylpyrazolo[1,5-a]pyridin-3-yl}formamido)methyl]cyclopropane-1-carboxylate](/img/structure/B2394376.png)
